molecular formula C19H17FN4O B7834578 5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7834578
M. Wt: 336.4 g/mol
InChI Key: DBTILVUHGBUMPC-UHFFFAOYSA-N
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Description

Compound “5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-11-6-7-14-15(8-11)23-19(22-14)17-16(25)10-24(18(17)21)9-12-4-2-3-5-13(12)20/h2-8H,9-10,21H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTILVUHGBUMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out by a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows standardized protocols to ensure high yield and purity. The methods involve large-scale reactions with optimized conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Compound “5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions vary depending on the desired reaction and product.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Compound “5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of compound “5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compound “5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” can be compared with other similar compounds based on its structure, properties, and applications. Some similar compounds include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .

Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure and the range of reactions it can undergo. Its versatility in various scientific research applications also sets it apart from other similar compounds.

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